1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile - 33522-14-4

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile

Catalog Number: EVT-402187
CAS Number: 33522-14-4
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: The benzodioxole moiety is frequently encountered in medicinal chemistry, found in compounds with various activities, such as anticancer [ [] ], antimicrobial [ [], [] ], anti-inflammatory [ [], [] ], and analgesic [ [], [], [] ] properties. It is likely that 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile or its derivatives could serve as valuable starting points for developing new drug candidates.
  • Agrochemicals: The benzodioxole ring is present in some commercially available insecticides and fungicides [ [] ]. Thus, 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile may possess potential for development as an agrochemical agent.

Bis((5-allyl-2-(benzo[d][1,3]dioxol-5-yl)benzofuran-7-yl)oxy)methane

Compound Description: This is a novel nor-neolignan dimer isolated from the bark of Magnolia grandiflora L. It exhibits moderate antifungal activity against Fusarium oxysporum. []

Relevance: While structurally different from 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, this compound shares the key benzo[d][1,3]dioxole moiety. This highlights the presence and potential biological relevance of this specific structural feature in various natural compounds.

1-(benzo[d][1,3]dioxol-5-yl)ethanone

Compound Description: This compound serves as the starting material for the biocatalytic asymmetric reduction to produce (S)-1-(1,3-benzodioxal-5-yl) ethanol using Lactobacillus fermentum P1. []

Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl core with 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, differing only in the substituent attached to the carbonyl group. This difference highlights potential variations in biological activity and chemical reactivity based on substituent modifications.

(S)-1-(1,3-benzodioxal-5-yl) ethanol

Compound Description: This chiral alcohol is the product of the biocatalytic asymmetric reduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone. It is considered a valuable chiral building block for pharmaceuticals and other bioactive molecules. []

Relevance: Similar to the previous compound, (S)-1-(1,3-benzodioxal-5-yl) ethanol shares the benzo[d][1,3]dioxol-5-yl core with the target compound. This example emphasizes the significance of chirality and the potential for biocatalytic approaches in synthesizing enantiomerically pure compounds related to 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile.

{4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048)

Compound Description: This compound is a highly potent and selective monoacylglycerol lipase (MAGL) inhibitor. In vivo studies demonstrate its ability to increase brain 2-AG levels, induce analgesia, and potentially treat pain and neurodegenerative disorders. []

Relevance: While structurally distinct from 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, this compound incorporates two benzo[d][1,3]dioxol-5-yl moieties. This inclusion suggests a potential connection between the presence of this structural motif and MAGL inhibitory activity, warranting further investigation in the context of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile and its analogues.

(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one

Compound Description: This chalcone derivative features a π-conjugated system with a benzo[d][1,3]dioxole ring linked to a bithiophene unit via an α,β-unsaturated ketone. Its crystal structure and optical properties have been investigated. []

1-(benzo[d][1,3]dioxol-5-yl)-3-phenylprop-2-en-1-one (BDP)

Compound Description: This compound is a novel chalcone derivative that exhibits transparency in the visible light region. Its structure, thermal stability, and optical properties have been studied. []

Relevance: This compound, like the previous example, also contains the benzo[d][1,3]dioxol-5-yl group and belongs to the chalcone family. This reinforces the notion that variations in the substitution pattern on the chalcone core, while retaining the benzodioxole moiety, can lead to diverse properties and potential applications.

(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one

Compound Description: This compound is another chalcone derivative with a dichlorophenyl substituent on the α,β-unsaturated ketone. Its crystal structure and structural similarities to a monoclinic polymorph have been investigated. [, ]

Relevance: This compound, along with compounds 5 and 6, exemplifies the prevalence of the benzo[d][1,3]dioxol-5-yl group within the chalcone class of compounds. The presence of chlorine atoms in this specific derivative suggests potential modifications for modulating physicochemical properties or biological activities in comparison to 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile. ,

(E)-3-(2-amino-4,6dichloropyrimidin-5-yl)-1-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

Compound Description: This chalcone derivative, synthesized via the Claisen-Schmidt reaction, incorporates a dichloropyrimidinyl substituent. It exhibits notable analgesic activity in a rat model, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID). []

Relevance: This compound represents another example of a benzo[d][1,3]dioxol-5-yl containing chalcone with promising biological activity. The presence of a pyrimidine ring, a common pharmacophore, suggests a potential avenue for exploring structure-activity relationships and developing analogues of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile with enhanced biological profiles.

(E)-2-[1-(benzo[d][1,3]dioxol-5-yl)ethylidene]-N-methylhydrazine-1-carbothioamide

Compound Description: This compound contains a benzo[d][1,3]dioxole ring linked to a methylthiosemicarbazone moiety. Its crystal structure reveals the formation of inversion dimers through N—H⋯S hydrogen bonds. []

Relevance: Similar to 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, this compound features the benzo[d][1,3]dioxol-5-yl group directly attached to a functional group capable of engaging in hydrogen bonding. This structural similarity suggests the possibility of exploring analogous hydrogen-bonding interactions in the context of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile and its derivatives.

(3E,4E)-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylene]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Compound Description: This compound is a representative example of a series of (3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidene-2,5-dione derivatives synthesized and characterized by various spectroscopic methods. Its structure was confirmed by X-ray crystallography. []

Relevance: This compound incorporates two benzo[d][1,3]dioxol-5-yl units within its structure, highlighting the potential for incorporating this moiety into larger, more complex molecules while potentially retaining or modifying the biological activity associated with the benzodioxole core as seen in 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile.

(E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

Compound Description: This o-aminochalcone is synthesized via Claisen-Schmidt condensation and serves as a key precursor for the total synthesis of the alkaloid Graveoline. Its crystal structure confirms the E configuration about the C=C double bond. []

Relevance: Similar to other chalcones listed, this compound also features the benzo[d][1,3]dioxol-5-yl group. Its role as a precursor in natural product synthesis emphasizes the versatility of the benzo[d][1,3]dioxol-5-yl moiety in synthetic chemistry and its potential application in synthesizing structurally complex molecules, potentially related to 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile.

3-(6-(1-(2,2-difluoro-benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide)-3-methylpyridin-2-yl)benzoic acid

Relevance: This compound is particularly noteworthy as it shares the 1-(benzo[d][1,3]dioxol-5-yl)cyclopropane core structure with the target compound, 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile. The key difference lies in the replacement of the nitrile group in the target compound with a cyclopropanecarboxamide linked to a substituted pyridine and benzoic acid moiety. This close structural similarity, along with its potent biological activity, makes this compound a valuable lead for understanding the structure-activity relationships and exploring the therapeutic potential of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile and its analogues. , , , ,

(R)-1-(1,3-benzodioxol-5-yl)ethanol

Compound Description: This chiral alcohol, produced through the bioreduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone by Lactobacillus paracasei BD101, is a valuable chiral building block for pharmaceuticals. []

Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl core with 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile. Its synthesis via bioreduction highlights the potential for utilizing similar biocatalytic approaches for the preparation of chiral derivatives of the target compound.

5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4, 5-dihydropyrazole derivatives

Compound Description: This series of novel compounds were designed using ligand-based drug discovery and molecular hybridization approaches. These compounds exhibited potent anticonvulsant activity in animal models of epilepsy, with some derivatives surpassing the potency of the reference drug Stiripentol. []

Relevance: This series highlights the potential of utilizing the benzo[d][1,3]dioxol-5-yl moiety as a building block for developing new therapeutic agents. While the core structure differs from 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, the presence of the benzo[d][1,3]dioxol-5-yl group in these potent anticonvulsant agents suggests that incorporating this moiety into other scaffolds, including those similar to the target compound, could lead to the discovery of novel bioactive molecules.

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: This thiophene-2-carboxamide derivative inhibits VEGFR1 and P-gp efflux pumps, displaying anti-angiogenic activity and overcoming cancer chemoresistance. []

Relevance: Although structurally distinct from 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, this compound shares the benzo[d][1,3]dioxol-5-yl moiety. Its potent anticancer activity, achieved through a dual mechanism of action, highlights the potential of exploring the benzo[d][1,3]dioxol-5-yl moiety in developing novel therapeutics, potentially for similar indications.

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl) prop-2-en-1-one (BDMFP)

Compound Description: This chalcone derivative, studied for its electronic, photophysical, and charge transfer properties, shows potential as a bridge-acceptor-donor system. Theoretical calculations predict good nonlinear optical behavior. []

Relevance: Like other chalcones mentioned previously, this compound includes the benzo[d][1,3]dioxol-5-yl group and showcases the versatility of this moiety in constructing molecules with interesting optoelectronic properties. This example suggests exploring the photophysical and electronic properties of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, as subtle changes in structure can significantly alter these characteristics.

3'-(4-(5-Oxo-5-piperidin-1-yl)-penta-1,3-dienyl)benzo[d][1,3]dioxol-2-yl]Thymidine

Compound Description: Theoretical studies using DFT calculations investigated the structural and electronic properties of this thymidine derivative, revealing a significant dipole moment that suggests strong interaction with its environment in solution. []

Relevance: This compound, containing the benzo[d][1,3]dioxol-5-yl group, further expands the chemical space occupied by this moiety and highlights its potential in nucleic acid chemistry. While the structure is significantly different from 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, it emphasizes the diverse applications of this core structure in medicinal chemistry.

N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamide derivatives (K-1 to K-22)

Compound Description: This series of compounds, designed and synthesized as novel auxin receptor agonists, displayed remarkable root growth-promoting activity in Arabidopsis thaliana and Oryza sativa. Compound K-10, in particular, exhibited significantly higher activity compared to the natural auxin, NAA (1-naphthylacetic acid). []

Relevance: These compounds highlight the potential of the benzo[d][1,3]dioxol-5-yl moiety in plant growth regulation. Although structurally different from 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, the potent activity of these derivatives as auxin receptor agonists suggests that exploring the biological activity of the target compound and its analogues in plant systems could be an intriguing avenue for future research.

2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-substituted phenyl)thiazole (7) and related thiazole derivatives (9, 11, 12, 13)

Compound Description: This series of thiazole derivatives, synthesized from a common pyrazoline precursor, demonstrated promising antimicrobial and anti-proliferative activities. Some derivatives exhibited potent activity against HCT-116 cancer cells and various microbial strains. []

Relevance: This series underscores the value of incorporating the benzo[d][1,3]dioxol-5-yl moiety into heterocyclic scaffolds to access a diverse range of biological activities. While these compounds differ structurally from 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, their potent antimicrobial and anti-proliferative properties encourage the exploration of similar biological activities for the target compound and its derivatives.

2-aryl 3-[1,2,4]triazol-5-yl 4-thiazolidinones

Compound Description: A series of these compounds were synthesized via a domino reaction and exhibited potent antifungal and antituberculosis activities. Notably, several compounds demonstrated MICs of 4 µg/mL or less against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents. []

Relevance: While structurally distinct from 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, this group of compounds emphasizes the significance of exploring diverse heterocyclic scaffolds for developing new therapeutic agents. The potent antifungal and antituberculosis activities observed in this series encourage the investigation of similar biological activities for the target compound and its derivatives.

Imidazolidin-2-1,3-disubstituted derivatives

Compound Description: This class of compounds demonstrates potent CYP17 inhibitory activity. The core structure consists of an imidazolidine ring with various substituents, including a benzo[d][1,3]dioxol-5-yl group at the R53 position in some derivatives. []

Relevance: This compound class highlights the versatility of the benzo[d][1,3]dioxol-5-yl moiety in designing potent enzyme inhibitors. The specific inclusion of this group within a series of CYP17 inhibitors suggests exploring the potential of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile and its analogues as inhibitors of this enzyme or other cytochrome P450 isoforms.

1,3,4-oxadiazole derivatives of nalidixic acid

Compound Description: These compounds, synthesized from nalidixic acid through a series of reactions, were evaluated for their antimicrobial activity alongside their copper complexes. []

Relevance: While structurally distinct from 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, these 1,3,4-oxadiazole derivatives highlight the potential of exploring different heterocyclic systems for antimicrobial activity. This example encourages the investigation of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile and its analogues for potential antimicrobial properties.

2-(benzamido)-N-((benzo[d][1,3]dioxol-4-yl)methylene)-3-(substituted phenyl)acrylohydrazides

Compound Description: This series of compounds was synthesized and evaluated for their anti-inflammatory, antioxidant, cytotoxic, and antimicrobial activities. Some derivatives showed promising activity in various assays and exhibited good docking scores with COX-2 and EGFR. []

Relevance: These compounds emphasize the broad range of biological activities that can be accessed by incorporating the benzo[d][1,3]dioxol-5-yl moiety into different molecular scaffolds. Although structurally different from 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, the promising activity profiles of these derivatives encourage the exploration of similar biological activities for the target compound and its analogues.

(2E,4E)-N,5-bis(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienamide (D5)

Compound Description: This piperamide derivative exhibits potent anti-neuroinflammatory activity by regulating inflammatory cytokine secretion in human glial cells. It acts by suppressing IKK-β, iNOS, and NF-κB activation, showing superior efficacy compared to Aspirin. []

Relevance: Despite the structural differences with 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, this compound's potent anti-neuroinflammatory activity through the modulation of crucial inflammatory pathways underscores the therapeutic potential of exploring the biological activities of compounds containing the benzo[d][1,3]dioxol-5-yl moiety, including the target compound and its derivatives.

1,1,1,3,3,3‐hexafluoropropan‐2‐yl 4‐(bis(benzo[d][1,3]dioxol‐5‐yl)(hydroxy)methyl)piperidine‐1‐carboxylate (KML29)

Compound Description: This compound is a highly selective monoacylglycerol lipase (MAGL) inhibitor that demonstrates antinociceptive activity in vivo without significant cannabimimetic side effects. []

Relevance: While structurally distinct from 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, KML29 shares the presence of the benzo[d][1,3]dioxol-5-yl moiety and exhibits a similar biological activity profile to JJKK-048. This further strengthens the potential link between the benzo[d][1,3]dioxol-5-yl group and MAGL inhibition, making it worthwhile to investigate whether 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile or its analogues possess similar inhibitory activity.

(E)‐3‐((E)‐4‐(benzo[d][1,3]dioxol‐5‐yl)‐2‐oxobut‐3‐en‐1‐ylidene)indolin‐2‐one (HOI-07)

Compound Description: This compound acts as a specific Aurora B kinase inhibitor and demonstrates efficacy against osteosarcoma cell growth both in vitro and in vivo. It induces apoptosis, G2-M phase arrest, and inhibits anchorage-independent growth of osteosarcoma cells. []

Relevance: Although structurally different from 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, HOI-07 highlights the potential of targeting Aurora B kinase for cancer therapy. This example encourages the exploration of the benzo[d][1,3]dioxol-5-yl moiety and related structures for developing novel anticancer agents, potentially targeting Aurora B kinase or other relevant pathways.

5'-(benzo[d][1,3]dioxol-5-yl)spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivatives

Compound Description: This series of compounds were designed as potential inhibitors of Tec family kinases, specifically ITK and BTK, which play crucial roles in hematological malignancies and autoimmune disorders. Several compounds displayed high antiproliferative activity against ITK and BTK expressing cancer cell lines. []

Relevance: These compounds showcase the potential of the benzo[d][1,3]dioxol-5-yl moiety in designing kinase inhibitors. While structurally distinct from 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, the potent activity of these derivatives against ITK and BTK encourages investigating the target compound and its analogues as potential kinase inhibitors.

(2-iodo-4′-isopropyl-[1,1′-biphenyl]-3-yl)boronic acid (6A) and (3-(benzo[d][1,3]dioxol-5-yl)-2-iodo-5-methoxyphenyl)boronic acid (22A)

Compound Description: These ortho-iodobiphenylboronic acid derivatives were synthesized via a regioselective metal–iodine exchange reaction and exhibited potent antibacterial and antifungal activity. []

Relevance: Though structurally different from 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, compound 22A shares the benzo[d][1,3]dioxol-5-yl moiety. Its potent antimicrobial activity, alongside 6A, highlights the potential of exploring similar biological activities for the target compound and its analogues. Additionally, these compounds demonstrate the versatility of the benzo[d][1,3]dioxol-5-yl moiety in designing organocatalysts for various organic transformations.

(1R,3S)-methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (9a)

Compound Description: This β-carboline derivative exhibited potent in vitro and in vivo antimalarial activity. It showed low cytotoxicity and high selectivity towards Plasmodium falciparum. []

Relevance: This compound exemplifies the potential of the benzo[d][1,3]dioxol-5-yl moiety in designing antimalarial agents. Although structurally different from 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, its potent activity against malaria parasites suggests exploring the target compound and its derivatives for potential antimalarial properties.

Crinsarnine and Sarniensinol

Compound Description: These two new Amaryllidaceae alkaloids, crinsarnine belonging to the crinine-type and sarniensinol belonging to the mesembrine-type, were isolated from Nerine sarniensis. While both displayed activity against the Zika virus vector Aedes aegypti, only crinsarnine showed significant adulticidal activity. []

Relevance: Although structurally different from 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, sarniensinol possesses the benzo[d][1,3]dioxol-5-yl moiety. This finding further exemplifies the widespread occurrence of this structural motif in natural products with diverse biological activities. It also suggests exploring the target compound and its analogues for potential antiviral or insecticidal properties.

1-((rel-1S,3R,6R)-6-(benzo[d][1,3]dioxol-5-yl)bicyclo[4.1.0]heptan-3-yl)-4-(2-bromo-5-chlorobenzyl)piperazine (Compound A) and rel-(9R,10R,12S)-N-(2,6-dichloro-3-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-12-carboxamide (Compound B)

Compound Description: These two chemically distinct compounds represent the first reported dopamine D1 positive allosteric modulators (PAMs). Compound A shows pure PAM activity but also displays agonist activity at the D2 receptor. Compound B exhibits higher potency and selectivity for D1 over D2 receptors, but with species selectivity towards human and nonhuman primate D1. []

Properties

CAS Number

33522-14-4

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c12-6-11(3-4-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,7H2

InChI Key

VWWFPPDVEFZZCF-UHFFFAOYSA-N

SMILES

C1CC1(C#N)C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CC1(C#N)C2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.